3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
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Description
3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H19BrN4OS and its molecular weight is 467.39. The purity is usually 95%.
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Biological Activity
The compound 3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered interest due to its diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C18H20BrN4O, with a molecular weight of approximately 388.28 g/mol. The presence of the oxadiazole ring contributes significantly to its biological properties. The compound's structure can be represented as follows:
Biological Activity Overview
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Antimicrobial Activity
- Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit activity against a range of bacteria and fungi. For example, studies have shown that certain oxadiazole derivatives possess antibacterial effects comparable to standard antibiotics like gentamicin .
- A specific study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
-
Anticancer Activity
- The anticancer properties of oxadiazole derivatives are notable. Research has indicated that certain compounds in this class can inhibit cancer cell proliferation, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, specific derivatives have shown IC50 values in the range of 0.12–2.78 µM against various cancer cell lines .
- Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer progression, enhancing their therapeutic potential .
- Anti-inflammatory Effects
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds were found to inhibit Mycobacterium bovis BCG effectively, demonstrating both in vitro and in vivo efficacy .
Study 2: Anticancer Mechanism
In a study by Desai et al., pyridine-based 1,3,4-oxadiazole hybrids were tested for their anticancer properties. The results indicated that these compounds exhibited strong activity against Gram-positive and Gram-negative bacteria while also showing promising anticancer effects through apoptosis induction in cancer cells .
Table 1: Biological Activities of Oxadiazole Derivatives
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(26-25-19)29-13-20-24-22(27-28-20)17-4-3-5-18(23)12-17/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAJFNYAFIHRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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